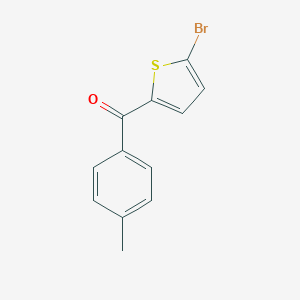

(5-Bromo-2-thienyl)(4-methylphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Bromo-2-thienyl)(4-methylphenyl)methanone is an organic compound with the molecular formula C12H9BrOS. It is a derivative of thiophene and benzophenone, characterized by the presence of a bromine atom on the thiophene ring and a methyl group on the phenyl ring.

Mecanismo De Acción

- Thiazoles, including this compound, are known to exhibit various activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .

- Electrophilic substitution can occur at the C-5 atom, while nucleophilic substitution can occur at the C-2 atom .

- Thiazoles are found in biologically active compounds like antimicrobial drugs, antiretrovirals, antifungals, and antineoplastics .

- Absorption: The compound’s solubility and lipophilicity influence its absorption. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-thienyl)(4-methylphenyl)methanone typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(5-Bromo-2-thienyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, THF).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ethanol, THF).

Major Products

Substitution: Substituted thiophene derivatives.

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, hydrocarbons.

Aplicaciones Científicas De Investigación

(5-Bromo-2-thienyl)(4-methylphenyl)methanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Comparación Con Compuestos Similares

Similar Compounds

- (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)-2-thienyl)methanone

- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

Uniqueness

(5-Bromo-2-thienyl)(4-methylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Actividad Biológica

(5-Bromo-2-thienyl)(4-methylphenyl)methanone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a thienyl group substituted with a bromine atom at the 5-position and a methylphenyl moiety. Its molecular formula is C12H11BrOS, with a molecular weight of approximately 273.17 g/mol. The presence of the methanone functional group enhances its reactivity, making it a suitable candidate for various biological applications.

Antidiabetic Properties

Recent studies have highlighted the potential of this compound as an antidiabetic agent . It serves as a precursor in the synthesis of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, which are used in the management of type 2 diabetes mellitus. Preliminary data suggest that this compound may effectively lower blood glucose levels by inhibiting glucose reabsorption in the kidneys.

Anti-inflammatory Effects

Emerging evidence indicates that this compound may possess anti-inflammatory properties . The compound's ability to inhibit certain cytochrome P450 enzymes could lead to reduced inflammation through modulation of metabolic pathways involved in inflammatory responses.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes:

- Bromination of 2-thiophenecarboxaldehyde.

- Formation of the methanone through reaction with 4-methylbenzoyl chloride.

- Purification and characterization using spectroscopic methods such as NMR and mass spectrometry.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Similarity Index |

|---|---|---|---|

| (5-Chloro-2-thienyl)(3-methylphenyl)methanone | Chlorine substituent instead of bromine | Antimicrobial | 0.85 |

| (5-Bromo-2-fluorobenzyl)benzo[b]thiophene | Fluorine substituent; different ring structure | Antidiabetic | 0.90 |

| (4-Methylthienyl)(3-bromophenyl)methanone | Different thienyl position; bromine on phenyl | Anticancer | 0.80 |

| (5-Bromo-2-thienyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone | Additional thiophene ring | Antidiabetic | 0.75 |

This table illustrates how the unique combination of bromine and thienyl groups in this compound influences its biological properties compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antimicrobial Screening : A study on novel thienyl derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that similar structures could be explored for their antimicrobial potential .

- Antidiabetic Research : The role of SGLT2 inhibitors in diabetes management has been extensively documented, with compounds similar to this compound showing promising results in lowering blood glucose levels through renal mechanisms.

- Inflammation Studies : Research on cytochrome P450 inhibitors has indicated that certain thienyl compounds can modulate inflammatory pathways, warranting further investigation into the anti-inflammatory effects of this compound.

Propiedades

IUPAC Name |

(5-bromothiophen-2-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrOS/c1-8-2-4-9(5-3-8)12(14)10-6-7-11(13)15-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUQOSHVWCWTMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.